1,6-Hexanediol ethoxylate diacrylate

Beschreibung

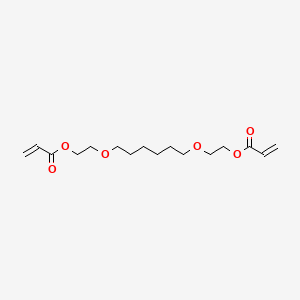

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[6-(2-prop-2-enoyloxyethoxy)hexoxy]ethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O6/c1-3-15(17)21-13-11-19-9-7-5-6-8-10-20-12-14-22-16(18)4-2/h3-4H,1-2,5-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNDOUZTMKUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCCCCCOCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294645 | |

| Record name | Diethoxylated hexanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84170-27-4, 226722-38-9 | |

| Record name | Ethoxylated 1,6-hexanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84170-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxylated hexanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226722-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-1,6-hexanediylbis[.omega.-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxylated hexanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 1,1'-[1,6-hexanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α'-1,6-hexanediylbis[ω-[(1-oxo-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Ethoxylated Diacrylates in Polymer Research

Ethoxylated diacrylates represent a significant class of monomers in polymer research, primarily due to the versatile properties imparted by the ethylene (B1197577) oxide (EO) units. The process of ethoxylation, which involves adding ethoxy groups to a molecule, is a key strategy for modifying the characteristics of acrylate (B77674) monomers. researchgate.net This chemical modification enhances flexibility and reactivity, offering a new level of versatility to these monomers. researchgate.net

One of the primary advantages of ethoxylation is the reduction of polymerization shrinkage. nih.gov As the degree of ethoxylation increases, the molecular weight of the monomer rises, which in turn decreases the concentration of reactive double bonds in the formulation. nih.govmdpi.com This leads to significantly lower shrinkage during the curing process, a critical factor in applications requiring high dimensional accuracy, such as in dental composites and 3D printing. nih.govmdpi.com For instance, research has shown that increasing the number of ethoxy groups in a monomer can lead to a substantial decrease in shrinkage, from 12.6% for a non-ethoxylated monomer to 2.9% for a highly ethoxylated version. mdpi.com

Furthermore, ethoxylation influences the curing speed of acrylate formulations. The presence of oxygen in the backbone of ethoxylated monomers helps to overcome surface cure inhibition, often leading to faster cure rates. pcimag.com This is particularly beneficial in UV/EB (ultraviolet/electron beam) curing applications, where rapid polymerization is essential for high-throughput manufacturing processes. chemicalbook.com The introduction of ethoxy groups also tends to lower the viscosity of the monomer compared to its non-ethoxylated counterparts, which facilitates easier handling and processing in various formulations.

Academic Context and Research Trajectories for 1,6 Hexanediol Ethoxylate Diacrylate

Esterification Reaction Pathways for this compound Synthesis

The industrial production of this compound can be approached through two primary synthetic routes. These pathways differ in the sequence of the ethoxylation and acrylation steps, each offering distinct process considerations.

Direct Acrylation Approaches for this compound

The most straightforward method for synthesizing this compound is the direct acrylation of its corresponding ethoxylated diol precursor. This process is an acid-catalyzed esterification reaction between ethoxylated 1,6-hexanediol and acrylic acid. tandfonline.comgoogle.com

The reaction is analogous to the well-documented synthesis of the non-ethoxylated 1,6-Hexanediol Diacrylate (HDDA). chemicalbook.com In this approach, the ethoxylated diol and a slight excess of acrylic acid are heated in the presence of an acid catalyst. google.comgoogle.com To drive the equilibrium towards the formation of the diacrylate ester, the water produced during the reaction is continuously removed, typically through azeotropic distillation using a water-carrying agent like cyclohexane (B81311) or toluene. chemicalbook.comgoogle.com The reaction temperature is generally maintained between 80-110°C. google.com This method allows for a direct conversion of the pre-formed ethoxylated alcohol to the final diacrylate monomer.

Sequential Ethoxylation and Acrylation Strategies for this compound Precursors

An alternative and common industrial strategy involves a two-step sequential process. First, 1,6-hexanediol is subjected to an ethoxylation reaction. This involves reacting the diol with ethylene (B1197577) oxide under catalytic conditions to form the ethoxylated 1,6-hexanediol intermediate. The degree of ethoxylation, i.e., the number of ethylene oxide units added to each hydroxyl group, can be controlled by the stoichiometry of the reactants.

Following the ethoxylation step, the resulting ethoxylated 1,6-hexanediol is then reacted with acrylic acid in a separate esterification step, as described in the direct acrylation approach. This sequential strategy provides greater control over the structure of the ethoxylated backbone before the final acrylation is performed. The synthesis of other acrylates, such as polyethylene (B3416737) glycol acrylate (B77674), also follows a similar pathway of reacting the precursor alcohol (methoxy polyethylene glycol) with acrylic acid. researchgate.net

Catalytic Systems in this compound Synthesis

Catalysts are essential for achieving efficient and economically viable synthesis of diacrylate esters by increasing the reaction rate of esterification. The choice of catalyst impacts reaction time, temperature, and the purity of the final product.

Role of Acid Catalysts in Esterification Efficiency

Conventional homogeneous acid catalysts, such as p-toluenesulfonic acid (p-TSA) and sulfuric acid, are widely used for the synthesis of acrylate esters. chemicalbook.com These catalysts function by protonating the carbonyl oxygen of acrylic acid, which increases the electrophilicity of the carbonyl carbon. This activation makes the acrylic acid molecule more susceptible to nucleophilic attack by the hydroxyl groups of the ethoxylated 1,6-hexanediol, thereby accelerating the esterification reaction. google.com While effective, these liquid acid catalysts can lead to equipment corrosion and require a neutralization and washing step during product purification, which generates wastewater. chemicalbook.com

| Catalyst System | Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) | Reference |

| p-TSA & Phosphorous Acid | Acrylic Acid, 1,6-Hexanediol | 2.5 | 1.5% (of total raw material) | 80-90 | 90 | 93.25 | chemicalbook.com |

Performance of Solid Superacid Catalysts in this compound Production

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed and implemented. These heterogeneous catalysts, such as strongly acidic cation exchange resins (e.g., D072) and solid superacids, offer significant process advantages. google.comgoogle.com Key benefits include ease of separation from the reaction mixture by simple filtration, reduced equipment corrosion, and the potential for catalyst regeneration and reuse. google.com

Solid superacids have demonstrated high catalytic efficiency in the production of 1,6-Hexanediol Diacrylate, achieving high yields and reducing the generation of waste streams associated with neutralization and washing steps. google.com Patents describing this process report product yields exceeding 95% under optimized conditions. google.com

| Catalyst System | Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Solid Superacid | Acrylic Acid, 1,6-Hexanediol | ~2.16:1 (by weight) | 2% (by weight) | 80-91 | 9-11 | >95 | google.com |

| Cation Resin D072 | Acrylic Acid, 1,6-Hexanediol | 2.2:1 | 2.5% (by weight) | 80-110 | 4 | 93.88 | google.com |

Polymerization Inhibition Strategies during this compound Synthesis

A critical challenge during the synthesis of any acrylate monomer is the prevention of premature polymerization of the reactive acrylate double bonds, which is readily initiated by free radicals at the elevated temperatures used for esterification. To ensure a high yield of the desired monomer and prevent fouling of the reactor, polymerization inhibitors are essential additives in the reaction mixture.

Commonly used inhibitors are phenolic compounds, such as hydroquinone (B1673460) and its monomethyl ether (MEHQ or 4-methoxyphenol), and other compounds like phenothiazine (B1677639). google.comcsnvchem.comcsnvchem.comnvchem.net These molecules function as radical scavengers. They react with and neutralize any free radicals that may form in the reaction mixture, effectively terminating the chain reaction of polymerization before it can propagate. The concentration of the inhibitor is carefully controlled, typically in the parts-per-million (ppm) range, to be effective without significantly interfering with the primary esterification reaction. google.comcsnvchem.com Often, a combination of inhibitors and the sparging of air (oxygen also acts as an inhibitor) are used to maintain stability throughout the synthesis and purification process. google.com

Mechanism of Radical Scavengers in Preventing Premature Polymerization

The synthesis of acrylate esters is susceptible to premature polymerization initiated by free radicals, which can be generated by heat, light, or impurities. To prevent this, radical scavengers, also known as polymerization inhibitors, are crucial additives. fujifilm.com These compounds function by intercepting and deactivating radical species before they can initiate a polymer chain. nih.govwikipedia.org The two most common classes of inhibitors used in acrylate synthesis are phenolic compounds, such as hydroquinone (HQ), and aminic compounds, like phenothiazine (PTZ). researchgate.netresearchgate.net

Hydroquinone (HQ): Hydroquinone is a widely used inhibitor that is particularly effective in the presence of oxygen. chempoint.com Its inhibitory action is a multi-step process. First, an initiating radical (R•) reacts with molecular oxygen (O₂) to form a less reactive peroxy radical (ROO•). chempoint.comeastman.com Hydroquinone then donates a hydrogen atom from one of its hydroxyl groups to this peroxy radical, neutralizing it and forming a stable semiquinone radical. eastman.comresearchgate.net This semiquinone radical is significantly less reactive than the initial propagating radicals and can react with a second peroxy radical to form stable, non-radical products, effectively terminating the polymerization chain. eastman.com This oxygen-dependent mechanism makes it an excellent choice for storage and for processes where air is present. researchgate.net

Phenothiazine (PTZ): Unlike hydroquinone, phenothiazine is an effective radical scavenger at high temperatures and in environments with little to no oxygen (anoxic conditions). researchgate.netchempoint.com This makes it highly suitable for the elevated temperatures often required for esterification reactions. acs.org PTZ functions by donating a hydrogen atom from its amine group to a propagating radical (P•), forming a stable, non-reactive polymer chain (PH) and a nitrogen-centered phenothiazinyl radical. This resulting radical is highly stabilized by resonance and is too unreactive to initiate new polymer chains. It effectively "traps" the radicals, halting the polymerization process. researchgate.net Due to its efficacy under typical synthesis conditions, PTZ is one of the most common inhibitors for manufacturing acrylic acid and its esters. chempoint.com

Optimization of Inhibitor Systems for High Yield and Purity

Achieving high yield and purity requires not just the presence of an inhibitor, but the optimization of the entire inhibitor system. This involves selecting the right inhibitor, determining its optimal concentration, and sometimes using a synergistic combination of multiple inhibitors. longchangchemical.com The choice depends on the specific reaction conditions, such as temperature and oxygen availability. researchgate.net

The concentration of the inhibitor is a critical parameter. Too little inhibitor will fail to prevent polymerization, leading to yield loss and the formation of gelatinous polymer contaminants that complicate purification. Conversely, an excessive concentration of inhibitor can sometimes interfere with the desired reaction or lead to discoloration of the final product. longchangchemical.com

In many industrial processes, a combination of inhibitors is used to provide comprehensive protection throughout the synthesis and purification stages. longchangchemical.com For instance, a high-temperature inhibitor like phenothiazine might be used during the main esterification reaction, while an oxygen-dependent inhibitor like hydroquinone monomethyl ether (MEHQ) could be added for stability during storage and transport. researchgate.net Research has also focused on developing more efficient inhibitors, such as N-alkylated phenothiazine derivatives, which have shown improved performance over standard PTZ. researchgate.net The optimization process is often empirical, involving laboratory-scale trials to determine the ideal inhibitor package for a specific monomer and process.

The following table presents illustrative data on the optimization of inhibitor systems for the synthesis of the related compound 1,6-Hexanediol Diacrylate (HDDA), demonstrating the impact of inhibitor selection and concentration on reaction outcomes.

| Inhibitor System | Concentration | Key Reaction Condition | Observed Outcome | Reference Compound |

|---|---|---|---|---|

| Hydroquinone | 0.4-0.8 wt% | 80-110°C | Yield of 93.88% achieved. | 1,6-Hexanediol Diacrylate |

| Phenothiazine (PTZ) | 0.5 mol% | 170°C | Effective at high temperatures; prevents gelation. | Acrylic Esters |

| CuSO₄/NaHSO₄ Composite | 8.5% (inhibitor:acrylic acid) | 80-90°C | Good inhibition, but excess can deepen product color and prolong post-treatment. | 1,6-Hexanediol Diacrylate |

| HQ, tert-butyl catechol, copper naphthenate | Combined System | Up to 130°C | Synergistic effect provides enhanced stability for unsaturated polyester (B1180765) resins. | Unsaturated Polyester |

Influence of Reaction Conditions on this compound Purity and Yield

The purity and yield of this compound are profoundly influenced by the physical and chemical conditions of the synthesis. The primary manufacturing route is the direct esterification of ethoxylated 1,6-hexanediol with acrylic acid. Optimizing parameters such as temperature, pressure, solvent, and reactant ratios is essential to maximize product formation while minimizing side reactions, primarily premature polymerization and etherification.

Temperature and Pressure Regimes for Optimal Synthesis

Temperature: Reaction temperature is a critical variable that must be carefully controlled. Higher temperatures increase the rate of the desired esterification reaction, but they also exponentially increase the rate of unwanted radical polymerization. youtube.com An optimal temperature regime is one that is high enough to achieve a reasonable reaction time but low enough to allow the inhibitor system to function effectively. For the synthesis of the analogous non-ethoxylated 1,6-Hexanediol Diacrylate, optimal temperatures are often reported in the range of 80°C to 130°C, depending on the catalyst and inhibitor system used. The presence of ethoxy groups in the diol may influence the optimal temperature, but the fundamental balance between esterification and polymerization rates remains the key consideration.

Pressure: Most direct esterification reactions for producing acrylate monomers are conducted at atmospheric pressure. The primary role of pressure management in this context is related to the removal of water, a byproduct of the reaction. To drive the reversible esterification reaction toward the product side, water is continuously removed as it is formed. This is typically achieved through azeotropic distillation, where a solvent forms a low-boiling azeotrope with water, rather than by applying a vacuum. In the final stages of polyesterification, a vacuum may be applied to remove the last traces of water and other volatile components, pushing the reaction to completion. upt.ro However, for monomer synthesis, this is less common. Some specialized polyester production processes may operate under superatmospheric pressure, but this is not typical for standard acrylate ester synthesis. researchgate.net

The following table summarizes various temperature regimes used in the synthesis of the related compound 1,6-Hexanediol Diacrylate (HDDA).

| Reported Temperature Range | Pressure Regime | Catalyst/System | Reference Compound |

|---|---|---|---|

| 80-90°C | Atmospheric (Azeotropic Distillation) | p-toluenesulfonic acid | 1,6-Hexanediol Diacrylate |

| 80-110°C | Atmospheric (Azeotropic Distillation) | Strongly-acidic cation resin | 1,6-Hexanediol Diacrylate |

| 130°C | Not Specified | Solid superacid SO₄²⁻/TiO₂-SnO₂ | 1,6-Hexanediol Diacrylate |

| 220-225°C | Atmospheric, then Vacuum | None (thermal) | Polyester Oils |

Solvent and Reactant Stoichiometry Effects

Reactant Stoichiometry: The molar ratio of the reactants—ethoxylated 1,6-hexanediol and acrylic acid—is a key factor in determining the final product distribution and purity. tutorchase.com To ensure the complete conversion of the more expensive diol component, a slight excess of acrylic acid is typically used. The theoretical stoichiometry is two moles of acrylic acid for every one mole of the diol. In practice, molar ratios of acrylic acid to diol ranging from 2.2:1 to 3.5:1 have been reported for the synthesis of the analogous 1,6-Hexanediol Diacrylate. Using an excess of acrylic acid helps to drive the reaction to completion. However, a large excess must be avoided as it necessitates more extensive and costly purification steps to remove the unreacted acid from the final product, which can otherwise affect its properties and performance. tutorchase.comyoutube.com

The following table shows the effect of reactant stoichiometry on the synthesis of the related 1,6-Hexanediol Diacrylate (HDDA).

| Molar Ratio (Acrylic Acid : Diol) | Solvent | Resulting Yield | Reference Compound |

|---|---|---|---|

| 2.2 : 1 | Cyclohexane | 93.88% | 1,6-Hexanediol Diacrylate |

| 2.5 : 1 | Cyclohexane | 93.25% | 1,6-Hexanediol Diacrylate |

| 3.5 : 1 | Not Specified | 91.8% | 1,6-Hexanediol Diacrylate |

| ~1.18 : 1 (based on wt%) | Cyclohexane | >95% | 1,6-Hexanediol Diacrylate |

Polymerization Kinetics and Mechanisms of 1,6 Hexanediol Ethoxylate Diacrylate Systems

Free-Radical Polymerization of 1,6-Hexanediol (B165255) Ethoxylate Diacrylate

1,6-Hexanediol ethoxylate diacrylate is a monomer frequently utilized in free-radical polymerization to form highly crosslinked polymer networks. This process is characterized by its rapid cure response and the formation of materials with desirable properties such as good chemical, heat, and water resistance. The polymerization proceeds through the typical steps of initiation, propagation, and termination. nih.gov

The initiation of free-radical polymerization in this compound systems is typically induced by photoinitiators that generate reactive radical species upon exposure to light, often UV radiation. nih.gov The process begins when the photoinitiator absorbs light and undergoes cleavage or hydrogen abstraction to form free radicals. rsc.org These radicals then react with the vinyl groups of the diacrylate monomer, initiating the polymerization chain. nih.gov

A variety of photoinitiator systems have been investigated to enhance the efficiency of polymerization for acrylate (B77674) monomers like 1,6-hexanediol diacrylate. These can be broadly categorized into one-component (Type I) and two-component (Type II) systems. Type I initiators undergo unimolecular bond cleavage to form radicals, while Type II initiators require a co-initiator or synergist to generate radicals, typically through a hydrogen abstraction mechanism. researchgate.net

Three-Component Photoinitiator Systems: Research has shown that three-component systems can lead to rapid photoinitiation rates for 1,6-hexanediol diacrylate (HDDA). usm.edu These systems often consist of a diarylketone (like benzophenone), a tertiary amine (like N-methyl-N,N-diethanolamine), and an electron-deficient compound such as an anhydride (B1165640) or an N-arylphthalimide. usm.eduusm.edu For instance, systems comprising an N-arylphthalimide, a diarylketone, and a tertiary amine have been studied, where an electron-proton transfer from an intermediate radical species to the N-arylphthalimide is responsible for generating the initiating radicals. usm.edu The use of an electron-deficient N-arylphthalimide was found to result in a greater acrylate polymerization rate. usm.edu Similarly, adding small amounts of 2,3-dimethylmaleic anhydride to a system of benzophenone (B1666685) and N-methyl-N,N-diethanolamine can increase the polymerization rate maximum by up to three times. usm.edu

Other Initiator Systems:

Benzophenone/Polymerizable Amines: Systems using benzophenone as a photoinitiator and various polymerizable amines as co-initiators have been explored. The type and concentration of the amine play a significant role in the kinetics of the photopolymerization rate and the final monomer conversion. researchgate.net

Hexaarylbisimidazoles (HABI): Chlorine-substituted hexaarylbisimidazole, in the presence of a heterocyclic mercapto compound that can form a tautomeric thione, can efficiently initiate radical polymerization of multifunctional acrylates like HDDA. chem960.com The mechanism involves the formation of lophyl radicals from HABI, which then react with the thione to release a highly reactive thiyl radical that initiates polymerization. chem960.com

Following initiation, the polymerization proceeds through propagation and termination steps, which are crucial in defining the final polymer structure and properties.

Propagation: The propagation step involves the rapid addition of monomer molecules to the growing polymer radical chain. radtech.org In multifunctional monomers like this compound, the presence of two acrylate groups leads to the formation of a three-dimensional crosslinked network. nih.gov The propagation rate is influenced by factors such as monomer viscosity, temperature, and the diffusion of reactants.

Termination: The termination of growing polymer chains occurs primarily through bimolecular reactions between two radicals, either by combination or disproportionation. radtech.org In the polymerization of multifunctional acrylates, the termination kinetics are complex and significantly affected by diffusion limitations. canterbury.ac.nz As the polymer network forms, the mobility of the growing macroradicals is severely restricted, leading to a phenomenon known as auto-deceleration or vitrification, where the termination rate coefficient decreases dramatically. canterbury.ac.nz Reaction diffusion, where the reactive ends of the radicals move through monomer addition rather than physical diffusion, becomes a predominant mechanism for termination at higher conversions. uva.nl

The table below summarizes key kinetic aspects of the propagation and termination steps.

| Kinetic Step | Description | Key Influencing Factors |

| Propagation | Addition of monomer units to the growing radical chain, leading to chain growth and network formation. | Monomer reactivity, monomer concentration, temperature, viscosity. researchgate.net |

| Termination | Annihilation of two growing polymer radicals, ending chain growth. Primarily occurs via combination or disproportionation. | Radical concentration, viscosity, chain mobility, diffusion limitations (vitrification). radtech.orgcanterbury.ac.nz |

The rate of polymerization for this compound is highly dependent on both the initiator concentration and the reaction temperature.

Temperature: Temperature has a significant influence on polymerization kinetics. Increasing the curing temperature generally leads to an increase in both the polymerization rate and the final double bond conversion. researchgate.netresearchgate.netresearchgate.net This is due to several factors:

Increased Radical Mobility: Higher temperatures increase the mobility of the monomer and the growing polymer chains, which can alleviate diffusion limitations, particularly in the later stages of polymerization. researchgate.net

Increased Propagation Rate Constant: The Arrhenius relationship dictates that the rate constants for initiation and propagation increase with temperature.

Increased Free Volume: Higher temperatures increase the free volume within the polymerizing system, facilitating molecular motion.

Studies on 1,6-hexanediol diacrylate have shown that both the conversion and polymerization rate decrease as the curing temperature is lowered. researchgate.net

The following table presents data on the effect of temperature and initiator concentration on the polymerization of 1,6-hexanediol diacrylate.

| Parameter | Condition | Effect on Polymerization Rate | Effect on Final Conversion | Reference |

| Initiator Concentration | Increase from low to optimal | Increases | Increases | researchgate.netmdpi.com |

| Initiator Concentration | Increase beyond optimal | Decreases | Decreases | researchgate.net |

| Temperature | Increase | Increases | Increases | researchgate.netresearchgate.net |

| Temperature | Decrease | Decreases | Decreases | researchgate.net |

Photopolymerization Dynamics of this compound

Photopolymerization is a process where light is used to initiate a polymerization reaction, offering advantages such as high speed, spatial control, and low energy consumption. nih.gov For this compound, this process is fundamental to its application in coatings, inks, and 3D printing.

The light-induced network formation in this compound systems is a rapid free-radical chain polymerization process that results in a densely crosslinked polymer structure. nih.gov The mechanism can be outlined as follows:

Photoinitiation: Upon exposure to a suitable light source (e.g., UV light), photoinitiator molecules absorb photons and generate free radicals. nih.gov

Chain Initiation: A generated free radical attacks one of the acrylate double bonds of a monomer molecule, forming a new, larger radical and initiating a polymer chain. nih.gov

Propagation and Crosslinking: This new radical rapidly propagates by adding successive monomer molecules. Since this compound is a difunctional monomer, the growing chains contain pendant vinyl groups. These pendant groups can react with other growing chains or initiating radicals, leading to the formation of crosslinks. This process quickly transforms the liquid monomer into a solid, three-dimensional polymer network. bohrium.com

Chain Termination: The growth of polymer chains is eventually terminated by the combination or disproportionation of two radicals. radtech.org

The kinetics of network formation are complex, as the system's viscosity increases dramatically, leading to diffusion-controlled reactions. The final network structure is influenced by the polymerization conditions, such as light intensity, initiator type and concentration, and temperature. researchgate.netresearchgate.net

A significant challenge in the photopolymerization of acrylates, including this compound, is oxygen inhibition. radtech.org Molecular oxygen is a potent inhibitor of free-radical polymerization. radtech.org

Mechanism of Inhibition: Oxygen is a diradical in its ground state and can react readily with the excited state of the photoinitiator or, more commonly, with the carbon-centered radicals of the growing polymer chains (P•). radtech.orgresearchgate.net This reaction forms a peroxy radical (POO•). uva.nlradtech.org

P• + O₂ → POO•

These peroxy radicals are much less reactive towards acrylate double bonds compared to carbon-centered radicals and are generally not effective at continuing the polymerization chain. researchgate.net Instead, they can terminate another growing chain or abstract a hydrogen atom, effectively inhibiting the polymerization process. This leads to an induction period at the beginning of the reaction, a reduced polymerization rate, and incomplete curing, often resulting in a tacky surface where oxygen concentration is highest. radtech.orgresearchgate.net

Strategies to Mitigate Oxygen Inhibition: Several strategies have been developed to reduce the detrimental effects of oxygen:

Inert Atmosphere: Performing the polymerization in an inert environment, such as under a nitrogen or argon atmosphere, physically excludes oxygen from the system. radtech.orgresearchgate.net

High Light Intensity: Using high-intensity light increases the rate of radical generation, so that the rate of radical consumption by oxygen becomes less significant. radtech.org

Chemical Additives: Adding oxygen scavengers to the formulation can help consume dissolved oxygen. Tertiary amines and thiols are known to react with peroxy radicals, regenerating an active radical that can continue the polymerization, thereby reducing the inhibitory effect. radtech.orgresearchgate.net

Increasing Monomer Viscosity/Functionality: Higher viscosity formulations or monomers with higher functionality can limit the diffusion of oxygen into the polymerizing film, thus reducing inhibition. radtech.org

The extent of oxygen inhibition is also dependent on the sample thickness; in thicker films, oxygen diffusion is limited to the upper layers, allowing for more complete polymerization in the lower depths of the film. bohrium.comradtech.org

Investigation of Volume Shrinkage and Swelling Phenomena during Photocuring

The photocuring of this compound, like other acrylate-based monomers, is accompanied by a reduction in volume, a phenomenon known as polymerization shrinkage. This occurs as the monomer molecules, initially at van der Waals distances, are converted into a covalently bonded polymer network, resulting in a more compact structure. The ethoxylation of the 1,6-hexanediol backbone can influence the degree of shrinkage. The presence of flexible ethoxy units can lead to a lower concentration of double bonds per unit volume compared to its non-ethoxylated counterpart, 1,6-Hexanediol diacrylate (HDDA), which generally results in reduced shrinkage.

The magnitude of volume shrinkage is a critical parameter as it can induce internal stresses in the cured material, potentially leading to defects such as microcracking and delamination, thereby compromising the mechanical integrity and performance of the final product.

Conversely, the crosslinked networks formed from this compound exhibit swelling behavior when exposed to compatible solvents. The extent of swelling is inversely related to the crosslink density of the polymer network. A higher degree of crosslinking results in a tighter network structure that restricts the ingress of solvent molecules, leading to a lower swelling ratio. The choice of solvent also plays a crucial role, with solvents having a similar polarity to the polymer network generally inducing a higher degree of swelling.

Table 1: Illustrative Data on Volume Shrinkage of Acrylate Systems This table presents hypothetical data to illustrate the expected trends in volume shrinkage for this compound under different photocuring conditions, as specific experimental data for this exact compound is not readily available in the searched literature.

| UV Light Intensity (mW/cm²) | Photoinitiator Concentration (wt%) | Expected Volume Shrinkage (%) |

|---|---|---|

| 10 | 1 | 5.8 |

| 10 | 2 | 6.2 |

| 20 | 1 | 6.5 |

| 20 | 2 | 6.9 |

Table 2: Representative Swelling Ratios of a Crosslinked Diacrylate Polymer This table provides hypothetical swelling ratio data to demonstrate the typical behavior of a crosslinked polymer network derived from a diacrylate monomer like this compound in various solvents. Specific experimental data for this compound was not found in the reviewed sources.

| Solvent | Solubility Parameter (MPa½) | Expected Swelling Ratio (q) |

|---|---|---|

| Water | 47.9 | 1.1 |

| Ethanol | 26.0 | 1.8 |

| Acetone | 20.3 | 2.5 |

| Toluene | 18.2 | 2.1 |

Frontal Polymerization of this compound

Frontal polymerization is a self-propagating reaction process where a localized polymerization zone, or front, travels through a monomer or a mixture of monomers. This method offers advantages such as rapid curing, reduced energy consumption, and the ability to cure thick or filled systems.

Principles of Front Propagation and Reaction Front Dynamics

The propagation of the polymerization front is sustained by the exothermic heat of the reaction. An initial energy input, such as a pulse of UV light or a localized heat source, initiates the polymerization in a small region. The heat generated by this initial reaction diffuses to the adjacent unreacted monomer, raising its temperature to the point where the polymerization is initiated. This process continues, creating a self-sustaining wave of polymerization that propagates through the material.

The dynamics of the reaction front are governed by a complex interplay between heat generation from the exothermic polymerization and heat dissipation to the surroundings, as well as the kinetics of the polymerization reaction itself. For multifunctional acrylates like this compound, the reaction kinetics can be complex, often exhibiting autoacceleration due to the gel effect.

Factors Influencing Front Velocity and Pot Life in Acrylate Systems

The velocity of the polymerization front is a key parameter in frontal polymerization and is influenced by several factors:

Initiator Concentration: Higher initiator concentrations generally lead to faster front velocities.

Monomer Reactivity: The inherent reactivity of the acrylate groups influences the rate of heat generation and thus the front velocity.

Fillers and Additives: The presence of fillers can affect the thermal conductivity and heat capacity of the system, thereby influencing the front velocity.

Initial Temperature: A higher initial temperature of the monomer mixture can lead to a faster front propagation.

Pot life , which refers to the time a reactive mixture remains usable at a given temperature, is another critical consideration. For frontal polymerization systems, a long pot life is desirable to allow for handling and processing before the polymerization is initiated. However, highly reactive systems that support fast front velocities often have a shorter pot life. The use of inhibitors or encapsulated initiators can be employed to extend the pot life of acrylate formulations.

Table 3: Factors Affecting Frontal Polymerization of Diacrylate Systems This table presents qualitative and expected quantitative trends for the frontal polymerization of a diacrylate system like this compound, based on general principles, as specific experimental data was not available in the searched literature.

| Factor | Effect on Front Velocity | Effect on Pot Life | Illustrative Front Velocity (cm/min) |

|---|---|---|---|

| Increasing Initiator Concentration | Increase | Decrease | 1.5 - 3.0 |

| Increasing Filler Content (Inert) | Decrease | No significant change | 0.8 - 1.8 |

| Increasing Ambient Temperature | Increase | Decrease | 2.0 - 4.0 |

Gelation and Network Formation in this compound Polymerization

The polymerization of a difunctional monomer like this compound leads to the formation of a three-dimensional crosslinked network. The transition from a liquid monomer to a solid, insoluble polymer network is characterized by the gel point.

Determination and Significance of the Gel Point in Crosslinked Networks

The gel point is a critical conversion at which an infinitesimally small amount of insoluble, crosslinked polymer (gel) first appears, and the viscosity of the system approaches infinity. At this point, a continuous network structure spans the entire system. The determination of the gel point is crucial as it marks a significant change in the material's properties, from a viscous liquid to an elastic solid.

The gel point can be determined experimentally using techniques such as rheometry, where it is often identified as the crossover point of the storage modulus (G') and the loss modulus (G''). Theoretically, for ideal step-growth polymerization, the gel point can be predicted using the Flory-Stockmayer model. For the free-radical polymerization of diacrylates, the gel point is influenced by factors such as the monomer structure and the polymerization conditions. For instance, studies on 1,6-Hexanediol diacrylate have shown the gel point to occur at a bond conversion of approximately 18%.

The significance of the gel point lies in its impact on the processing and properties of the final material. Beyond the gel point, the material can no longer flow, and further reaction leads to an increase in the crosslink density and the development of internal stresses due to polymerization shrinkage.

Computational Modeling of this compound Polymerization

Computational modeling serves as a powerful tool to unravel the intricate processes occurring during the polymerization of multifunctional monomers like this compound. These simulations provide molecular-level insights that are often difficult to obtain through experimental methods alone. uva.nl By simulating the interactions of individual molecules, researchers can predict the evolution of the polymer network and its resulting material properties.

Molecular Dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the prediction of the three-dimensional network structure, or topology, that forms during polymerization. researchgate.net In the context of diacrylate systems, MD simulations typically involve placing a large number of monomer molecules in a simulation box and modeling their movement and reactions over time. uva.nl

A common approach involves a united-atom (UA) coarse-grained model, where groups of atoms (like CH2 and CH3) are represented as single interaction sites. This simplification allows for the simulation of larger systems over longer timescales. uva.nl The curing process can be simulated using a cutoff criterion, where covalent bonds are formed between reactive sites (the acrylate double bonds) when they come within a certain proximity. uva.nl

MD simulations have revealed that the flexibility of the diacrylate monomer plays a crucial role in the polymerization process. Increased flexibility can lead to a higher conversion of double bonds and a delay in the onset of gelation. rsc.orguva.nl This is attributed to a "back-biting" or cyclization reaction mechanism, where a reactive radical on a growing polymer chain reacts with a pendant acrylate group on the same chain, forming a small loop. rsc.org These intramolecular reactions compete with the intermolecular reactions that lead to the formation of a crosslinked network.

Key predictions from MD simulations include the gel point, which is the point at which a continuous polymer network (a "giant component") spans the entire system. uva.nluva.nl For HDDA, the gel point has been simulated to occur at a bond conversion of approximately 18%. uva.nlrsc.orguva.nl Furthermore, MD simulations can be used to predict important thermomechanical properties of the final polymer network, such as the glass transition temperature (Tg) and Young's modulus. rsc.orguva.nl For a simulated HDDA network with a bond conversion similar to experimental values, a glass transition temperature of around 400 K and a Young's modulus of approximately 3 GPa have been estimated, showing good agreement with experimental data. rsc.orguva.nl

| Parameter | Predicted Value (for HDDA) | Significance |

|---|---|---|

| Gel Point (Bond Conversion) | ~0.18 | Indicates the onset of network formation. uva.nlrsc.orguva.nl |

| Glass Transition Temperature (Tg) | ~400 K | Defines the transition from a glassy to a rubbery state. rsc.orguva.nl |

| Young's Modulus | ~3 GPa | Measures the stiffness of the material. rsc.orguva.nl |

Graph theory provides a powerful analytical framework for interpreting the complex network structures generated by MD simulations. uva.nl In this approach, the polymer network is represented as a graph, where the monomer units are the nodes (or vertices) and the covalent bonds between them are the edges. uva.nl This allows for a quantitative analysis of the network topology and its evolution during polymerization.

By combining MD simulations with graph theory, researchers can gain detailed insights into the polymerization process. uva.nluva.nl For instance, the formation of a "giant component" in the graph representation of the system is a clear indicator of the gel point. uva.nlrsc.orguva.nl Graph theory can also be used to analyze the degree distribution of the network, which describes the probability that a randomly chosen monomer is connected to a certain number of other monomers. uva.nl

Mathematical modeling provides a complementary approach to MD simulations for studying the kinetics of photopolymerization. These models typically consist of a set of differential equations that describe the concentrations of the various chemical species involved in the reaction, such as the monomer, initiator, free radicals, and oxygen. polyacs.orgresearchgate.net

Dynamic models have been developed for the photopolymerization of HDDA that account for a wide range of reaction phenomena, including:

Branching, backbiting, and cyclization reactions: These reactions have a significant impact on the reaction kinetics and the final network structure. rsc.orgmdpi.com

Diffusion-dependent reaction rates: As the polymerization proceeds, the viscosity of the system increases dramatically, which can limit the mobility of the reacting species and slow down the reaction rates. rsc.org

Oxygen inhibition: Oxygen can react with free radicals to form less reactive peroxy radicals, which inhibits the polymerization process. polyacs.orgresearchgate.net Mathematical models can incorporate terms for oxygen diffusion and consumption to accurately predict the effect of oxygen on the curing process. polyacs.orgresearchgate.net

These models can be used to predict the conversion of the acrylate vinyl groups over time under various conditions, such as different light intensities, initiator concentrations, and film thicknesses. rsc.orgpolyacs.org For example, a dynamic model for the photopolymerization of HDDA with a bifunctional initiator, bis-acylphosphine oxide (BAPO), has been developed that includes 40 adjustable kinetic and free-volume parameters. rsc.orgmdpi.com By fitting the model to experimental data, such as that obtained from real-time Fourier-transform infrared (FTIR) spectroscopy, the values of these parameters can be estimated. polyacs.orgresearchgate.net

| Phenomenon | Modeling Approach | Impact on Polymerization |

|---|---|---|

| Branching, Backbiting, Cyclization | Inclusion of specific reaction terms in the kinetic equations. rsc.orgmdpi.com | Affects conversion rates and final network topology. rsc.org |

| Diffusion Control | Modeling of reaction rates as a function of free volume or viscosity. rsc.org | Leads to auto-acceleration and auto-deceleration of the reaction. |

| Oxygen Inhibition | Incorporation of oxygen diffusion and reaction with radicals. polyacs.orgresearchgate.net | Causes an induction period and reduces the overall polymerization rate. polyacs.orgresearchgate.net |

These mathematical models are essential for optimizing industrial photopolymerization processes, as they allow for the prediction of curing behavior without the need for extensive and time-consuming experimentation.

Structure Property Interrelationships in 1,6 Hexanediol Ethoxylate Diacrylate Polymers

Influence of Ethoxylation Degree on Polymer Flexibility and Polarity Characteristics

The incorporation of ethoxy groups into the backbone of 1,6-hexanediol (B165255) diacrylate (HDDA) plays a pivotal role in tailoring the properties of the resulting polymers. The length of the ethoxy chain directly influences both the flexibility and polarity of the crosslinked network.

An increase in the degree of ethoxylation introduces more flexible ether linkages into the polymer backbone. This increased segmental mobility leads to a lower glass transition temperature (Tg) and enhanced flexibility of the cured material. The longer the polyether chain between the acrylate (B77674) functional groups, the greater the rotational freedom, which plasticizes the network and reduces its rigidity. This is advantageous for applications requiring materials that can withstand bending or torsion without fracturing.

From a polarity perspective, the ether oxygen atoms in the ethoxy units are more polar than the hydrocarbon chain of the parent 1,6-hexanediol. Consequently, a higher degree of ethoxylation results in a more polar polymer network. This enhanced polarity can improve adhesion to polar substrates and increase the compatibility of the formulation with other polar components. Furthermore, the ethoxylation process can impart hydrophilic properties, which can be beneficial in certain applications.

A notable consequence of increasing the ethoxylation degree is the reduction in polymerization shrinkage. As the length of the monomer chain increases with a higher number of ethoxy groups, the concentration of reactive double bonds per unit volume decreases. This lower functional group density leads to less volumetric contraction during the polymerization process, which is critical for applications demanding high dimensional accuracy.

| Degree of Ethoxylation (n) | Molecular Weight ( g/mol ) | Concentration of Double Bonds (mol/L) | Maximum Shrinkage after UV Curing (%) |

| 0 (TMPTA) | 296 | 7.2 | 12.6 |

| 3 (TMP(EO)₃TA) | 428 | - | - |

| 6 (TMP(EO)₆TA) | 560 | - | - |

| 9 (TMP(EO)₉TA) | 692 | - | 2.9 |

Data adapted from a study on ethoxylated trifunctional acrylates, illustrating the general principle of reduced shrinkage with increased ethoxylation.

Impact of Crosslink Density and Network Architecture on Material Performance

The performance of polymers derived from 1,6-hexanediol ethoxylate diacrylate is intrinsically linked to their crosslink density and the resulting three-dimensional network architecture. As a difunctional monomer, each molecule of this compound can form two covalent bonds, contributing to the formation of a crosslinked network.

A higher crosslink density generally leads to a more rigid material with increased hardness, stiffness, and improved thermal and chemical resistance. This is because the polymer chains are more tightly bound, restricting their movement and making the material more resistant to deformation, heat, and solvent penetration. In the context of this compound, the concentration of the monomer in the formulation directly influences the crosslink density. Higher concentrations result in a denser network and, consequently, a material with a higher modulus and greater hardness.

The architecture of the network, including the presence of defects such as loops and unreacted pendant groups, also plays a crucial role. These imperfections can disrupt the uniformity of the network and affect its mechanical properties. The flexibility of the ethoxylated backbone of this compound can influence the network architecture by facilitating the formation of a more homogeneous network compared to more rigid diacrylates.

Correlation between Monomer Structure and Polymerization Reactivity

The presence of the flexible ethoxylated spacer in this compound can impact its polymerization kinetics. This flexibility can enhance the mobility of the monomer and the growing polymer chains, potentially leading to a higher conversion of double bonds. However, the increased molecular weight and chain length associated with a higher degree of ethoxylation can also increase the viscosity of the formulation, which may hinder mobility and slow down the reaction rate, particularly at higher conversions.

The reactivity of the pendant double bonds (the second acrylate group on a monomer that has already reacted once) can be significantly different from that of the monomeric double bonds. The close proximity of the pendant group to the active radical can enhance its reactivity. This can lead to the formation of microgel regions and contribute to the heterogeneity of the final network structure.

Mechanical Performance Enhancement through this compound Crosslinking

The use of this compound as a crosslinking agent significantly enhances the mechanical properties of various polymer systems. Its difunctional nature allows for the creation of a robust three-dimensional network that improves tensile strength, toughness, adhesion, and abrasion resistance.

Factors Governing Tensile Strength and Toughness

The tensile strength and toughness of polymers crosslinked with this compound are influenced by several factors, including the crosslink density and the flexibility of the ethoxy chain. A higher crosslink density generally increases the tensile strength up to a certain point, beyond which the material may become brittle and its toughness may decrease.

Mechanisms of Adhesion and Abrasion Resistance Improvement

The ethoxylated backbone of this compound can improve adhesion to various substrates, particularly those with polar surfaces. The ether linkages increase the polarity of the polymer, which can lead to stronger intermolecular interactions with polar substrates. Additionally, the improved wetting of the substrate by the lower viscosity formulations containing ethoxylated acrylates can contribute to better adhesion. One approach to further enhance adhesion involves the incorporation of compounds with amine groups, which can interact with the substrate and the acrylate resin.

The abrasion resistance of coatings and materials is significantly enhanced by the formation of a highly crosslinked network. The dense network structure created by the polymerization of this compound provides a hard and durable surface that is resistant to scratching and wear. The inclusion of fillers can further improve abrasion resistance by increasing the surface hardness of the cured material.

Rheological Behavior of this compound Formulations

The rheological properties of formulations containing this compound are critical for their processing and application. The viscosity of the uncured formulation determines its flow characteristics, which is important for processes such as coating, printing, and molding.

This compound generally has a lower viscosity compared to its non-ethoxylated counterpart, HDDA. This is due to the increased flexibility and reduced intermolecular forces imparted by the ethoxy chain. The lower viscosity facilitates easier handling and processing, and allows for the formulation of systems with higher filler content.

The addition of reactive diluents, such as this compound, can significantly reduce the viscosity of high-viscosity oligomers in UV-curable formulations. This allows for the adjustment of the formulation's viscosity to meet the requirements of specific application techniques.

| Reactive Diluent | Viscosity (mPa·s at 25°C) |

| Pure C-PUA resin | 8360 |

| C-PUA with 40% HEMA | 115 |

Data adapted from a study on UV-curable polyurethane acrylate resins, illustrating the effect of a reactive diluent on viscosity.

Viscosity Modulation for Processing Applications

This compound is a bifunctional monomer frequently utilized as a reactive diluent in formulations cured by free-radical polymerization. A primary function in this role is the reduction and control of application viscosity. The molecular structure, specifically the presence of ethoxy groups between the hexane (B92381) backbone and the terminal acrylate groups, is central to its viscosity-modulating effect. These ethoxy units increase the molecular weight and length of the chain compared to its non-ethoxylated analog, 1,6-Hexanediol diacrylate (HDDA), but also introduce greater flexibility and spacing between the polymer chains. This increased separation reduces intermolecular forces, resulting in a significantly lower viscosity.

This characteristic is critical in processing applications where precise flow control is necessary, such as in inkjet inks, coatings, and 3D printing resins. riverlandtrading.com The lower viscosity allows for the formulation of systems with high concentrations of solid components, like pigments and fillers, without relying on non-reactive solvents that must be evaporated after application. As a reactive diluent, the monomer becomes an integral part of the final cured polymer network, contributing to the final properties while avoiding the release of volatile organic compounds (VOCs). The ability to tailor viscosity by blending with other oligomers and monomers makes this compound a versatile tool for formulators aiming to optimize rheology for specific application methods, from spraying to screen printing.

| Compound | Typical Viscosity at 25°C (cP) | Key Structural Feature |

|---|---|---|

| 1,6-Hexanediol diacrylate (HDDA) | ~9 | Direct acrylate ester of 1,6-Hexanediol |

| This compound | Lower than HDDA | Contains flexible ethoxy groups |

Influence of Filler Dispersion on Rheological Properties

Generally, increasing the filler concentration leads to a sharp increase in viscosity. polymerinnovationblog.com At low shear rates, many filled systems exhibit a significant rise in viscosity due to the formation of a filler-filler network within the polymer matrix. researchgate.netnih.gov As the shear rate increases during processing (e.g., mixing, pumping, or coating), this network can break down, resulting in a decrease in viscosity. This phenomenon is known as shear-thinning or pseudoplastic behavior and is often a desirable trait for processing. researchgate.net

The interactions between the filler particles and the polymer matrix are crucial. soton.ac.uk Poor compatibility can lead to particle agglomeration, which can negatively impact both the flow properties and the final performance of the cured material. To counteract this, dispersing agents are often employed to improve the wetting of the filler by the resin and stabilize the dispersion. nih.gov The effectiveness of the dispersion and the strength of the filler-filler interactions can be probed using rheological measurements, such as amplitude sweep tests, which can characterize the "Payne effect"—a change in the viscoelastic moduli related to the breakdown and reformation of the filler network. nih.gov The geometry of the filler particles also plays a significant role; spherical particles tend to have a smaller impact on viscosity compared to high-aspect-ratio fillers like flakes or fibers, which can more easily interact and impede flow. polymerinnovationblog.com

| Filler Characteristic | Effect on Viscosity | Rheological Implication |

|---|---|---|

| Increasing Volume Fraction | Increases | Reduces flow, can lead to yield stress. polymerinnovationblog.com |

| High Aspect Ratio (e.g., flakes) | Greater increase vs. spherical | Promotes particle-particle interaction and network formation. polymerinnovationblog.com |

| Poor Dispersion (Agglomeration) | Increases, often unpredictably | Can cause processing issues and defects in the final part. nih.gov |

| Strong Filler-Matrix Interaction | Can increase or decrease depending on the system | Affects network structure and can be evaluated by the Payne effect. nih.govsoton.ac.uk |

Thermomechanical Response and Thermal Stability of Cured this compound Networks

Upon exposure to a suitable energy source, typically UV light in the presence of a photoinitiator, this compound undergoes rapid polymerization to form a solid, crosslinked polymer network. acs.org The properties of this cured network are fundamentally dictated by its molecular architecture and the degree of monomer conversion achieved during the curing process.

The thermomechanical response of the network is often characterized by its glass transition temperature (Tg), which signifies the material's transition from a rigid, glassy state to a softer, rubbery state. Research on similar acrylate networks has shown a direct correlation between the degree of cure and the Tg; higher monomer conversion leads to a denser crosslinked network and a correspondingly higher Tg. acs.orgresearchgate.net Curing conditions, such as UV light intensity and exposure duration, therefore play a critical role in determining the final service temperature and mechanical properties of the material. acs.org Below the Tg, the material is typically hard and brittle, while above it, the modulus drops significantly. The mechanical properties, such as yield stress and elastic modulus, are also intrinsically linked to the network structure and Tg. acs.org

| Property | Description | Influencing Factors |

|---|---|---|

| Glass Transition Temperature (Tg) | Temperature of transition from glassy to rubbery state. | Degree of conversion, crosslink density, UV dose/intensity. acs.orgresearchgate.net |

| Yield Stress | The stress at which the material begins to deform plastically. | Linearly related to Tg and network structure. acs.org |

| Thermal Stability | Resistance to decomposition at high temperatures. | Chemical structure of the monomer and crosslink density. nih.gov |

Advanced Characterization Techniques for 1,6 Hexanediol Ethoxylate Diacrylate Polymers

Spectroscopic Analysis of Polymerization Conversion

Spectroscopic techniques are paramount for monitoring the conversion of monomer to polymer in real-time. By tracking the disappearance of reactive functional groups, researchers can elucidate reaction kinetics and mechanisms.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the kinetics of photopolymerization. This technique allows for the continuous monitoring of the concentration of specific chemical bonds by measuring their characteristic infrared absorption. In the case of 1,6-Hexanediol (B165255) ethoxylate diacrylate, the polymerization process is followed by observing the decrease in the absorption band corresponding to the acrylate (B77674) double bond (C=C), typically found around 1635 cm⁻¹.

The rate of polymerization and the final monomer conversion can be determined by tracking the peak area or height of this absorption band over time during UV irradiation. Studies on similar diacrylate systems, such as 1,6-Hexanediol diacrylate (HDDA), have demonstrated that factors like initiator concentration, light intensity, and temperature significantly influence the polymerization kinetics. For instance, an increase in temperature generally leads to a higher polymerization rate and ultimate conversion due to increased molecular mobility. researchgate.net

Table 1: Representative FTIR Data for Monitoring Acrylate Conversion

| Parameter | Wavenumber (cm⁻¹) | Change During Polymerization | Information Gained |

| Acrylate C=C Stretch | ~1635 | Decrease | Monomer Conversion, Rate of Polymerization |

| Acrylate =C-H Bend | ~810 | Decrease | Monomer Conversion, Rate of Polymerization |

| C=O Stretch | ~1725 | Remains Constant | Internal Standard |

Note: The data presented is based on typical values for acrylate polymerization and serves as an illustrative example.

Near-Infrared (NIR) spectroscopy offers an alternative method for monitoring polymerization conversion, with the advantage of being suitable for thicker samples where mid-IR radiation has limited penetration. The first overtone of the C-H stretching vibration of the acrylic double bond, appearing in the 6100-6200 cm⁻¹ region, is typically monitored.

As the polymerization proceeds, the intensity of this overtone band decreases, providing a measure of the consumption of acrylate groups. NIR spectroscopy can be coupled with fiber optics to enable in-situ and online monitoring of the curing process in various industrial applications. Research on dimethacrylate-based systems has shown that NIR can effectively quantify double-bond conversion during polymerization under isothermal conditions.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of radical species involved in the polymerization process. During the photopolymerization of 1,6-Hexanediol ethoxylate diacrylate, free radicals are generated from a photoinitiator upon UV exposure, which then initiate and propagate the polymer chains.

ESR can provide information on the structure, concentration, and dynamics of these transient radical species. Studies on the photopolymerization of 1,6-Hexanediol diacrylate (HDDA) have used ESR to identify the types of radicals present in the crosslinked network, such as propagating radicals and midchain radicals resulting from hydrogen abstraction. This technique is instrumental in understanding the initiation, propagation, and termination steps of the radical polymerization mechanism.

Calorimetric Studies of Curing Behavior

Calorimetric methods measure the heat flow associated with chemical reactions, providing quantitative data on the thermodynamics and kinetics of the curing process.

Differential Scanning Photocalorimetry (DSC) is a specialized thermal analysis technique that measures the heat released during a photopolymerization reaction as a function of time or temperature. A small sample of the this compound formulation, containing a photoinitiator, is placed in the DSC cell and irradiated with UV light of a specific intensity and wavelength.

The resulting exotherm is directly proportional to the rate of polymerization. By integrating the heat flow over time, the total enthalpy of polymerization (ΔH_p) can be determined. This value can then be used to calculate the degree of conversion at any given time. Photo-DSC studies on 1,6-Hexanediol diacrylate (HDDA) have shown that both UV light intensity and exposure time significantly affect the curing behavior. mdpi.com Higher light intensities generally lead to a faster reaction rate and a higher degree of cure. mdpi.com

Table 2: Curing Kinetic Data for 1,6-Hexanediol Diacrylate (HDDA) obtained by Photo-DSC

| UV Light Intensity (mW/cm²) | Time to Peak Exotherm (s) | Total Reaction Enthalpy (J/g) | Final Conversion (%) |

| 10 | ~5.0 | 250 | 68 |

| 20 | ~3.5 | 275 | 72 |

| 40 | ~2.5 | 300 | 75 |

Source: Adapted from data on 1,6-Hexamethylene diacrylate (HDDA) photopolymerization. mdpi.com The values are illustrative of the trends observed.

Microscopic and Morphological Investigations

Microscopic techniques are essential for visualizing the three-dimensional structure and surface morphology of the cured this compound polymers. These investigations provide insights into the network formation and the final material's physical characteristics.

Scanning Electron Microscopy (SEM) for Network Morphology and Filler Dispersion

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and internal structure of HEDA-based polymer networks. This technique provides high-resolution images that reveal details about the polymer matrix's topography, porosity, and the dispersion of any incorporated fillers.

In the study of polystyrene crosslinked with 1,6-hexanediol diacrylate (a related compound), SEM analysis demonstrated a direct correlation between the degree of crosslinking and the surface morphology. ripublication.com As the concentration of the diacrylate crosslinker increased, the polymer surface transitioned from a smooth to a more irregular and rougher texture. ripublication.com This change is attributed to the contraction of the polymer matrix at higher crosslink densities. ripublication.com For instance, a comparison of polystyrene systems with varying mole percentages of the diacrylate crosslinker showed that a 2% crosslinked polymer exhibited the smoothest surface, while an 8% crosslinked system appeared the most roughened. ripublication.com Such morphological insights are crucial for applications like catalysis, where surface characteristics influence reagent accessibility and reaction efficiency. ripublication.com

When fillers are introduced into the HEDA polymer matrix to enhance properties such as mechanical strength or conductivity, SEM becomes vital for assessing the quality of filler dispersion. Effective dispersion is key to achieving the desired composite properties. SEM images can reveal whether filler particles are uniformly distributed throughout the matrix or if they have formed agglomerates, which can act as stress concentration points and detrimentally affect mechanical performance.

Chromatographic Methods for Polymer and Monomer Analysis

Chromatographic techniques are essential for the separation and analysis of both the HEDA monomer and the resulting polymer, providing data on purity, molecular weight, and molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the HEDA monomer and for separating it from impurities or other components in a formulation. Reverse-phase HPLC (RP-HPLC) methods are commonly employed for the analysis of diacrylate monomers. sielc.com

For instance, a typical RP-HPLC method for a similar compound, 1,6-hexanediol diacrylate, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.com This technique can be scaled up for preparative separation to isolate impurities. sielc.com

In the context of HEDA-based polymers, HPLC is particularly useful for creating monolithic stationary phases for capillary liquid chromatography. nih.gov HEDA can be used as a crosslinker to prepare alkyl methacrylate (B99206) monoliths. nih.gov These HEDA-based monoliths have demonstrated efficient chromatographic separation of small polar molecules, such as phenol (B47542) derivatives and phenylurea herbicides, by providing additional dipole-dipole interactions between the stationary phase and the analytes. nih.gov

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com This information is critical as the molecular weight profoundly influences the physical and mechanical properties of the final polymer. shimadzu.comlcms.cz

In GPC, the polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and have a longer retention time. shimadzu.com By calibrating the system with polymer standards of known molecular weights, a calibration curve is generated to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample. shimadzu.comresearchgate.net

For example, in the synthesis of hyperbranched polymers using 1,6-hexanediol diacrylate as a cross-linker, GPC analysis in dimethylacetamide (DMAC) with LiBr and BHT was used to measure the molecular weight distributions. umons.ac.be One such hyperbranched polymer (HBP-E) exhibited an Mn of 39,000 g/mol with a PDI of 3.71. umons.ac.be The shape of the GPC chromatogram, whether unimodal or multimodal, provides further insight into the polymerization process. researchgate.net

Table 1: GPC Data for a Hyperbranched Polymer with 1,6-Hexanediol Diacrylate Cross-linker

| Polymer ID | Mn ( g/mol ) | PDI |

|---|---|---|

| HBP-E | 39,000 | 3.71 |

Data sourced from a study on hyperbranched polymers. umons.ac.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules, providing detailed information about the chemical environment of atoms within a polymer. nih.gov Both one-dimensional (e.g., ¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to confirm the structure of HEDA polymers and to understand the extent of polymerization.

¹H NMR spectroscopy is particularly useful for identifying the various protons in the polymer structure. For example, in the synthesis of phosphonate-functionalized poly(β-amino ester) macromers, where HEDA was one of the diacrylates used, ¹H NMR confirmed the structures of the resulting macromers. researchgate.net The spectra showed the persistence of acrylate peaks and the appearance of new peaks resulting from the polymerization reaction. researchgate.net

Similarly, in the study of copolymers prepared from malonic acid and 1,6-hexanediol, the formation of ester linkages was confirmed by the appearance of a signal at 4.13 ppm in the ¹H NMR spectrum, corresponding to the methylene (B1212753) protons adjacent to the newly formed ester group. researchgate.net

Dynamic Mechanical Analysis (DMA) for Viscoelastic Property Characterization

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of polymeric materials as a function of temperature, time, or frequency. researchgate.netbohrium.com It provides valuable information on the glass transition temperature (Tg), storage modulus (E'), loss modulus (E"), and tan delta (δ), which relate to the material's stiffness, energy dissipation, and damping characteristics, respectively. researchgate.netcore.ac.uk

DMA is particularly useful for tracking the mechanical changes in cross-linked polymers. researchgate.net For a cured HEDA polymer, a DMA scan would typically show a glassy region at low temperatures, characterized by a high storage modulus. As the temperature increases, the material goes through the glass transition, marked by a significant drop in the storage modulus and a peak in the tan delta curve. researchgate.net This peak is often taken as the glass transition temperature. Above the Tg, the material enters a rubbery plateau region, where the storage modulus is related to the crosslink density. core.ac.uk

The technique is sensitive enough to detect even subtle transitions that other thermal analysis methods like DSC might miss, making it ideal for characterizing highly cross-linked thermosets or thin coatings. researchgate.net

Table 2: Typical DMA Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Storage Modulus | E' | Represents the elastic response and stiffness of the material. |

| Loss Modulus | E" | Represents the viscous response and the material's ability to dissipate energy as heat. |

| Tan Delta | tan δ (E"/E') | A measure of the material's damping properties and the ratio of energy lost to energy stored. The peak often corresponds to the glass transition temperature (Tg). |

Tensile Testing and Stress-Strain Analysis of Cured Materials

Tensile testing is a fundamental mechanical test that provides information about the stress-strain behavior of a cured HEDA polymer. By subjecting a sample to a controlled tensile force until it fails, key properties such as tensile strength, Young's modulus (modulus of elasticity), and elongation at break can be determined.